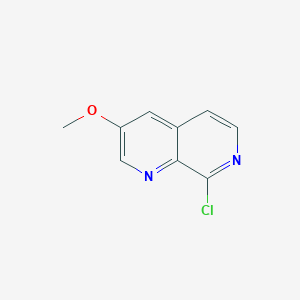

8-Chloro-3-methoxy-1,7-naphthyridine

Description

8-Chloro-3-methoxy-1,7-naphthyridine (CAS: 952059-69-7; molecular formula: C₉H₇ClN₂O; molecular weight: 194.62) is a bicyclic heteroaromatic compound characterized by a naphthyridine core substituted with chlorine at position 8 and methoxy at position 3.

Properties

IUPAC Name |

8-chloro-3-methoxy-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c1-13-7-4-6-2-3-11-9(10)8(6)12-5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYMYAWZLXRXCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C(=C1)C=CN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-3-methoxy-1,7-naphthyridine typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the cyclization of intermediates derived from substituted pyridines. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for 8-Chloro-3-methoxy-1,7-naphthyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-3-methoxy-1,7-naphthyridine undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction involves the replacement of one atom or group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

Medicinal Chemistry

8-Chloro-3-methoxy-1,7-naphthyridine has been investigated for its potential as a lead compound in drug development. Its derivatives have shown promising results in various therapeutic areas:

- Antimicrobial Activity : Studies have demonstrated that naphthyridine derivatives exhibit significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli . For instance, derivatives of naphthyridine were found to outperform standard antibiotics in specific assays.

- Anticancer Properties : The compound has been explored for its anticancer potential. Research indicates that certain derivatives can inhibit cancer cell proliferation in vitro, showing activity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

| Activity Type | Target Pathogen/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 15 | |

| Anticancer | MCF-7 | 0.5 | |

| Anticancer | HepG2 | 0.8 |

The biological activity of 8-Chloro-3-methoxy-1,7-naphthyridine extends beyond antimicrobial effects:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in disease processes. For example, it has demonstrated inhibitory effects on protein farnesyltransferase, which is relevant in cancer therapy .

- Antiviral Activity : Some derivatives have been evaluated for their antiviral properties, particularly against viruses like Ebola and HIV. These studies suggest that modifications to the naphthyridine core can enhance antiviral efficacy .

Industrial Applications

Beyond medicinal uses, 8-Chloro-3-methoxy-1,7-naphthyridine is also applied in industrial contexts:

- Material Science : The compound is utilized in the development of materials with specific electronic properties. Its unique structure allows for modifications that can tailor material characteristics for applications in organic electronics .

Case Study 1: Antimicrobial Efficacy

A series of experiments conducted by Sriram et al. evaluated the antimicrobial activity of various naphthyridine derivatives against resistant strains of bacteria. The study highlighted that one derivative exhibited an MIC (Minimum Inhibitory Concentration) lower than that of standard treatments like ciprofloxacin . This finding underscores the potential of naphthyridines as alternatives or adjuncts to existing antibiotics.

Case Study 2: Anticancer Activity

Research published in the Journal of Medicinal Chemistry demonstrated that a derivative of 8-Chloro-3-methoxy-1,7-naphthyridine showed significant cytotoxicity against multiple cancer cell lines with minimal toxicity to normal cells. The study emphasizes the importance of structural modifications in enhancing therapeutic efficacy while reducing side effects .

Mechanism of Action

The mechanism of action of 8-Chloro-3-methoxy-1,7-naphthyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Isomers and Derivatives

The naphthyridine scaffold allows for extensive substitution, leading to diverse derivatives. Below is a comparative analysis of 8-chloro-3-methoxy-1,7-naphthyridine and its closest analogs:

Table 1: Structural and Physicochemical Comparison

Pharmacological Potential

- 1,8-Naphthyridine Derivatives : Exhibit antibacterial activity by targeting DNA gyrase .

- 5-Hydroxy-1,7-naphthyridines : Substituted with aryl/heteroaryl groups show promise as kinase inhibitors .

- Tetrahydro-naphthyridines : Saturated analogs (e.g., 5,6,7,8-tetrahydro-3-nitro-1,7-naphthyridine) demonstrate enhanced solubility and stability, critical for drug development .

Biological Activity

8-Chloro-3-methoxy-1,7-naphthyridine is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by recent research findings and case studies.

- Chemical Formula : C_10H_8ClN_2O

- Molecular Weight : 220.64 g/mol

- Structure : The compound features a chlorine atom at the 8-position and a methoxy group at the 3-position of the naphthyridine ring, influencing its reactivity and biological interactions.

The biological activity of 8-chloro-3-methoxy-1,7-naphthyridine is primarily attributed to its ability to interact with specific molecular targets:

- DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, this compound may inhibit bacterial DNA gyrase, an essential enzyme for DNA replication and transcription. Inhibition leads to bacterial cell death, making it a potential candidate for antibacterial applications .

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of naphthyridine derivatives, including 8-chloro-3-methoxy-1,7-naphthyridine. Key findings include:

- Bacterial Activity : Research indicates that this compound has significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

- Antifungal Activity : Limited antifungal activity has been reported; however, some derivatives exhibit promising results against fungi such as Candida albicans.

Anticancer Activity

The anticancer potential of 8-chloro-3-methoxy-1,7-naphthyridine has been explored in various studies:

- Cell Lines Tested : Studies have assessed its effects on breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines.

- Mechanisms : The compound appears to induce apoptosis through caspase activation and disrupts the cell cycle at the G2/M phase .

Case Studies

- Antibacterial Efficacy Study : A study conducted on various naphthyridine derivatives demonstrated that compounds with halogen substitutions, including chlorine at the 8-position, exhibited enhanced antibacterial activity compared to their non-substituted counterparts. The study highlighted a structure-activity relationship that favors halogenated compounds for improved potency against resistant strains .

- Anticancer Research : In vitro studies on MCF-7 cells showed that treatment with 8-chloro-3-methoxy-1,7-naphthyridine resulted in significant cell death through apoptosis induction. Further investigation into the molecular pathways revealed activation of p53 signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.